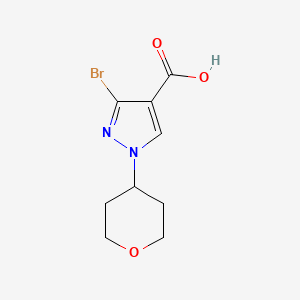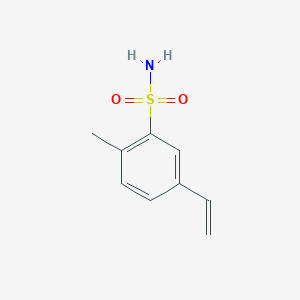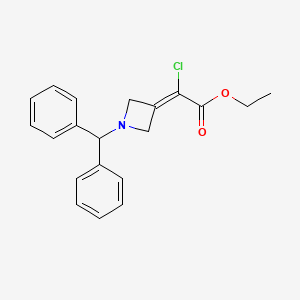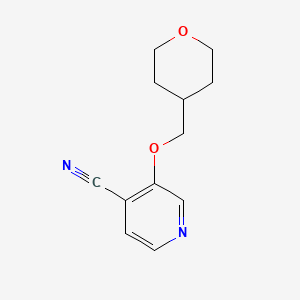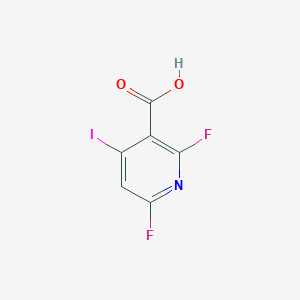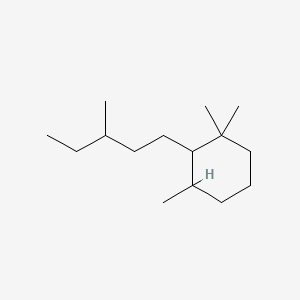
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is an organic compound with the molecular formula C15H30. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a 3-methylpentyl group attached to the cyclohexane ring. This compound is known for its stability and low toxicity, making it useful in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The process is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production .
化学反应分析
Types of Reactions
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the compound.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives
科学研究应用
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in studies of hydrophobic interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized as a solvent, intermediate in chemical synthesis, and in the production of specialty chemicals
作用机制
The mechanism of action of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting their function .
相似化合物的比较
Similar Compounds
Cyclohexane, 1,2,3-trimethyl-: Another derivative of cyclohexane with three methyl groups attached at different positions.
Cyclohexane, 1,1,3-trimethyl-: A simpler derivative with only three methyl groups attached to the cyclohexane ring
Uniqueness
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
属性
CAS 编号 |
54965-05-8 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-2-(3-methylpentyl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h12-14H,6-11H2,1-5H3 |
InChI 键 |
UDBAOHWDISNFAQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC1C(CCCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



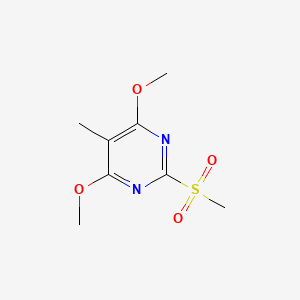
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
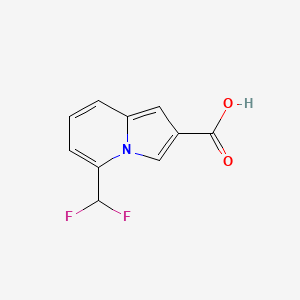
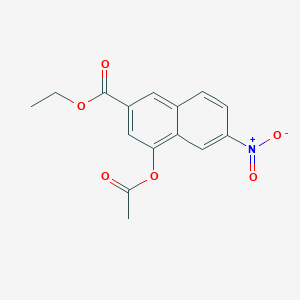
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
